molecular formula C11H9FN2O2 B13674591 Methyl 3-amino-7-fluoroquinoline-2-carboxylate

Methyl 3-amino-7-fluoroquinoline-2-carboxylate

Cat. No.: B13674591
M. Wt: 220.20 g/mol
InChI Key: QGAXFIIDAFGMHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-7-fluoroquinoline-2-carboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminoquinoline and methyl 7-fluoro-2-carboxylate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and advanced purification methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-7-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or fluoro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 3-amino-7-fluoroquinoline-2-carboxylate has several applications in scientific research, including :

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Methyl 3-amino-7-fluoroquinoline-2-carboxylate can be compared with other similar compounds in the quinoline family :

    Methyl 3-aminoquinoline-2-carboxylate: Lacks the fluoro group, which may affect its biological activity.

    Methyl 7-fluoroquinoline-2-carboxylate: Lacks the amino group, which may influence its reactivity and applications.

    Methyl 3-amino-6-fluoroquinoline-2-carboxylate: Similar structure but with the fluoro group at a different position, potentially altering its properties.

The unique combination of the amino and fluoro groups in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

methyl 3-amino-7-fluoroquinoline-2-carboxylate

InChI

InChI=1S/C11H9FN2O2/c1-16-11(15)10-8(13)4-6-2-3-7(12)5-9(6)14-10/h2-5H,13H2,1H3

InChI Key

QGAXFIIDAFGMHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C=CC(=CC2=N1)F)N

Origin of Product

United States

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